Cas no 64282-88-8 (Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)-)
64282-88-8 structure
Product Name:Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)-
N.o CAS:64282-88-8
MF:C10H20O
MW:156.265203475952
CID:1676008
PubChem ID:1715097
Update Time:2025-04-21
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)-
- CYCLOHEXANOL, 5-METHYL-2-(1-METHYLETHYL)-, (1S-(1.ALPHA.,2.ALPHA.,5.ALPHA.))-
- (1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol
- SCHEMBL5186165
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S-(1alpha,2alpha,5alpha))-
- (1S,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
- NEOISOMENTHOL, (+/-)-
- all-cis-2-Isopropyl-5-methylcyclohexanol
- 89-78-1
- (-)-Neoisomenthol
- UNII-1SNM7D2SFV
- EINECS 207-724-8
- dl-Neoisomenthol
- 1JE64OEH7Y
- (A+/-)-neoisomenthol
- (+/-)-Neoisomenthol
- UNII-1JE64OEH7Y
- 1SNM7D2SFV
- NOOLISFMXDJSKH-GUBZILKMSA-N
- (+-)-Neoisomenthol
- DTXSID20364934
- Neoisomenthol, (-)-
- 491-02-1
- 64282-88-8
- AC1LVZOS
-
- Inchi: 1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
- Chave InChI: NOOLISFMXDJSKH-GUBZILKMSA-N
- SMILES: O[C@H]1C[C@@H](C)CC[C@H]1C(C)C
Propriedades Computadas
- Massa Exacta: 156.1515
- Massa monoisotópica: 156.151415257g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 120
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3
- Superfície polar topológica: 20.2Ų
Propriedades Experimentais
- Densidade: 5.4 (NTP, 1992) (Relative to Air)
- Ponto de Fusão: 100 ° F (NTP, 1992)
- Ponto de ebulição: 421 ° F at 760 mm Hg (NTP, 1992)
- Ponto de Flash: 196 ° F (NTP, 1992)
- Índice de Refracção: n17D 1.4676
- PSA: 20.23
- Solubilidade: less than 1 mg/mL at 70° F (NTP, 1992)
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)- Literatura Relacionada
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
64282-88-8 (Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5S)-) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
烟台朗裕新材料科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel